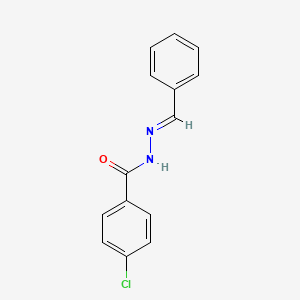

n'-Benzylidene-4-chlorobenzohydrazide

Description

Structure

3D Structure

Properties

CAS No. |

31061-81-1 |

|---|---|

Molecular Formula |

C14H11ClN2O |

Molecular Weight |

258.70 g/mol |

IUPAC Name |

N-[(E)-benzylideneamino]-4-chlorobenzamide |

InChI |

InChI=1S/C14H11ClN2O/c15-13-8-6-12(7-9-13)14(18)17-16-10-11-4-2-1-3-5-11/h1-10H,(H,17,18)/b16-10+ |

InChI Key |

UDQISSHIEPUOLJ-MHWRWJLKSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)Cl |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for N Benzylidene 4 Chlorobenzohydrazide and Analogous Structures

Conventional Condensation Reactions for Hydrazone Formation

The most direct route to N'-Benzylidene-4-chlorobenzohydrazide involves the condensation reaction between a hydrazine (B178648) derivative and a carbonyl compound, in this case, 4-chlorobenzohydrazide and benzaldehyde (B42025). numberanalytics.comwikipedia.org This reaction is a cornerstone of organic chemistry, characterized by the formation of a carbon-nitrogen double bond (C=N) with the elimination of a water molecule. numberanalytics.comnumberanalytics.com

Reactant Precursor Selection and Stoichiometry

The primary precursors for the synthesis of this compound are 4-chlorobenzohydrazide and benzaldehyde. nih.gov 4-chlorobenzohydrazide serves as the hydrazine derivative, providing the nucleophilic nitrogen that attacks the carbonyl carbon of benzaldehyde. numberanalytics.com Benzaldehyde, an aromatic aldehyde, is the electrophilic counterpart in this reaction. numberanalytics.com

The stoichiometry of the reaction is typically a 1:1 molar ratio of the hydrazide and the aldehyde. nih.gov This ensures the efficient formation of the desired hydrazone without the complication of side reactions that might occur with an excess of either reactant. For instance, using an excess of the aldehyde could potentially lead to the formation of azines, where the hydrazone condenses with a second aldehyde molecule. wikipedia.org

The reactivity of the carbonyl compound plays a significant role in the reaction rate. Aldehydes, such as benzaldehyde, are generally more reactive than ketones due to lesser steric hindrance, which facilitates the nucleophilic attack by the hydrazine. numberanalytics.com Similarly, the nucleophilicity of the hydrazine derivative influences its reactivity towards the carbonyl group. numberanalytics.com

Optimization of Reaction Conditions (Solvent Systems, Catalysis, Temperature, and pH Control)

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are frequently adjusted include the choice of solvent, the use of catalysts, reaction temperature, and pH control.

Solvent Systems: The choice of solvent can significantly impact the reaction's success. numberanalytics.comnumberanalytics.com Alcohols, such as ethanol (B145695) and methanol (B129727), are commonly used solvents for hydrazone synthesis because they effectively dissolve both the hydrazide and aldehyde precursors. nih.gov The polarity of the solvent can influence the reaction rate, with studies showing that apolar aprotic solvents can sometimes lead to higher yields of the initial hemiaminal intermediate compared to polar solvents which may favor the formation of the final Schiff base. mdpi.com

Catalysis: The condensation reaction is often catalyzed by the addition of a small amount of acid. numberanalytics.comresearchgate.net Glacial acetic acid is a frequently employed catalyst that accelerates the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine. nih.govresearchgate.net The dehydration step, which is often the rate-determining step at neutral pH, is also acid-catalyzed. numberanalytics.comnih.gov

Temperature: The reaction temperature can influence both the rate and the outcome of the synthesis. numberanalytics.com Many preparations of hydrazones are carried out under reflux conditions to increase the reaction rate. nih.govnih.gov However, for some sensitive substrates, maintaining room temperature may be necessary to prevent side reactions. nih.gov Microwave irradiation has also been explored as a method to enhance reaction rates and improve yields. numberanalytics.comresearchgate.net

pH Control: The pH of the reaction medium is a critical factor. numberanalytics.com An optimal pH range for hydrazone formation is typically between 4 and 6. numberanalytics.com In this acidic environment, the carbonyl group is sufficiently activated for nucleophilic attack, while the hydrazine derivative remains largely unprotonated and thus nucleophilic. At very low pH, the hydrazine can be protonated, reducing its nucleophilicity and slowing down the reaction.

Interactive Table: Optimization of Reaction Conditions for Hydrazone Formation

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent | Ethanol, Methanol | Good solubility for reactants. nih.gov |

| Catalyst | Glacial Acetic Acid | Increases electrophilicity of the carbonyl carbon. nih.govresearchgate.net |

| Temperature | Reflux | Increases reaction rate. nih.govnih.gov |

| pH | 4-6 | Optimizes carbonyl activation and hydrazine nucleophilicity. numberanalytics.com |

Multi-Step Synthetic Sequences to Access this compound

An alternative and widely used approach to synthesize this compound involves a multi-step sequence. This method provides a reliable route to the key intermediate, 4-chlorobenzohydrazide, which is then condensed with benzaldehyde. This strategy is particularly useful when the starting material is a carboxylic acid derivative.

Esterification of Benzoic Acid Derivatives

The synthesis often commences with the esterification of a benzoic acid derivative, specifically 4-chlorobenzoic acid. nih.govnagwa.com In a typical procedure, 4-chlorobenzoic acid is reacted with an alcohol, most commonly methanol, in the presence of an acid catalyst like concentrated sulfuric acid. nih.gov This reaction, known as Fischer esterification, converts the carboxylic acid into its corresponding methyl ester, methyl 4-chlorobenzoate (B1228818). nagwa.com The reaction is typically heated under reflux for several hours to ensure complete conversion. nih.gov The formation of the ester is a crucial step as esters are generally more reactive towards nucleophiles like hydrazine than the parent carboxylic acid.

Hydrazide Formation via Hydrazinolysis

The second step in this sequence is the hydrazinolysis of the ester. nih.gov Methyl 4-chlorobenzoate is treated with hydrazine hydrate (B1144303), often in a solvent such as methanol or ethanol. nih.govnih.gov The reaction mixture is heated under reflux for several hours. nih.gov During this process, the hydrazine molecule acts as a nucleophile, attacking the carbonyl carbon of the ester and displacing the methoxy (B1213986) group to form the stable 4-chlorobenzohydrazide. The use of an excess of hydrazine hydrate can help to drive the reaction to completion.

Subsequent Condensation for Imine Linkage Formation

The final step is the condensation of the synthesized 4-chlorobenzohydrazide with benzaldehyde to form the target molecule, this compound. nih.gov This reaction is analogous to the direct condensation method described earlier. The 4-chlorobenzohydrazide and benzaldehyde are typically reacted in a 1:1 molar ratio in a suitable solvent like ethanol, often with catalytic amounts of acetic acid. nih.govnih.gov The mixture is refluxed to facilitate the formation of the imine (or azomethine) linkage, yielding the final product. nih.gov This multi-step approach is a versatile and well-established method for preparing a wide variety of N'-substituted benzohydrazides. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Band Assignments

Fourier-transform infrared (FT-IR) spectroscopy is a critical tool for identifying the characteristic functional groups present in the molecule. The spectrum reveals specific absorption bands corresponding to the vibrational frequencies of different bonds. For N'-Benzylidene-4-chlorobenzohydrazide, key vibrational bands have been identified from its potassium bromide (KBr) pellet spectrum. ekb.eg

The presence of a sharp band at 3320 cm⁻¹ is characteristic of the N-H stretching vibration of the amide group. ekb.eg A band observed at 3090 cm⁻¹ corresponds to the C-H stretching of the aromatic rings. ekb.eg Crucially, the spectrum shows a strong absorption at 1665 cm⁻¹, which is assigned to the C=O (amide I) stretching vibration. ekb.eg Another significant band appears at 1650 cm⁻¹, attributed to the C=N stretching of the imine (azomethine) group, confirming the condensation between the hydrazide and the aldehyde. ekb.eg

Table 1: FT-IR Band Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Source |

| 3320 | N-H Stretch | ekb.eg |

| 3090 | Aromatic C-H Stretch | ekb.eg |

| 1665 | C=O Stretch (Amide) | ekb.eg |

| 1650 | C=N Stretch (Imine) | ekb.eg |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformational Analysis

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule, allowing for the precise mapping of its structure.

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum shows distinct signals for the amide, imine, and aromatic protons. ekb.eg

A singlet observed at a downfield chemical shift of δ 9.48 ppm is assigned to the amide proton (-NH-). ekb.eg Another singlet at δ 8.37 ppm corresponds to the proton of the azomethine group (-N=CH-). ekb.eg The aromatic region of the spectrum is more complex. A published analysis reported multiplets for the aromatic protons at δ 7.93 ppm and δ 7.58 ppm, with an additional doublet at δ 6.88 ppm. ekb.eg However, the reported integrations in the source contain inconsistencies with the known structure, which possesses a total of 9 aromatic protons (5 from the benzylidene ring and 4 from the 4-chlorobenzoyl ring). A corrected interpretation suggests that the signals between δ 7.93 and δ 7.58 ppm represent these 9 protons. The two doublets of the A₂B₂ system of the 4-chlorophenyl ring and the multiplets of the monosubstituted benzylidene ring would be expected in this region.

Table 2: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ ppm) | Multiplicity | Proton Assignment | Source |

| 9.48 | Singlet | -NH | ekb.eg |

| 8.37 | Singlet | -N=CH | ekb.eg |

| 7.93 - 7.58 | Multiplet | Aromatic Protons (9H) | ekb.eg |

Note: The assignments and integrations for the aromatic region are based on a re-interpretation of the source data to align with the known molecular structure.

While detailed experimental ¹³C NMR data for this compound is not available in the consulted literature, the expected spectrum would feature distinct signals for each of the 14 carbon atoms in the molecule. Key expected signals would include a low-field signal for the carbonyl carbon (C=O) typically above 160 ppm. The imine carbon (-CH=N) would also appear in the downfield region, generally between 140-160 ppm. The remaining signals in the approximate range of 120-140 ppm would correspond to the aromatic carbons of the two phenyl rings.

Full and unambiguous assignment of all proton and carbon signals requires the use of two-dimensional (2D) NMR techniques. Correlation Spectroscopy (COSY) would be used to establish the coupling relationships between adjacent protons, particularly within the aromatic spin systems. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton with its directly attached carbon atom. Finally, the Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range (2-3 bond) correlations between protons and carbons, which is essential for assigning quaternary carbons and piecing together the molecular fragments. Experimental data for these techniques are not presently found in the surveyed literature.

The imine (C=N) bond in this compound can exist as either the E or Z isomer. Nuclear Overhauser Effect (NOE) spectroscopy is the definitive technique for determining this stereochemistry. An NOE experiment would measure spatial proximity between protons. For the more stable E-isomer, an NOE correlation would be expected between the imine proton (-N=CH-) and the ortho-protons of the benzylidene ring. The absence of such a correlation would suggest the Z configuration. This experimental analysis has not been reported in the available literature.

Mass Spectrometry for Molecular Ion Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. The molecular formula of this compound is C₁₄H₁₁ClN₂O. The exact mass of the monoisotopic molecular ion [M]⁺ would be approximately 258.0560 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the mass spectrum is expected to show a characteristic [M]⁺• and [M+2]⁺• isotopic pattern, with peaks around m/z 258 and 260.

While experimental mass spectra for this specific compound were not found in the reviewed sources, a plausible fragmentation pathway under electron impact (EI) can be proposed. The initial fragmentation would likely involve the cleavage of the weakest bonds. Key expected fragmentation steps include:

Cleavage of the N-N bond, leading to the formation of the 4-chlorobenzoyl cation [C₇H₄ClO]⁺ at m/z 139/141 and the benzylideneimine radical cation.

Formation of the benzoyl cation [C₆H₅CO]⁺ (m/z 105) is not expected, but the benzylidyne cation [C₇H₇]⁺ (tropylium ion) at m/z 91 is a common fragment from the benzylidene portion.

Loss of a chlorine atom from the 4-chlorobenzoyl fragment to give an ion at m/z 104.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z (for ³⁵Cl) | Proposed Fragment Ion |

| 258 | [C₁₄H₁₁ClN₂O]⁺• (Molecular Ion) |

| 139 | [Cl-C₆H₄-CO]⁺ |

| 111 | [Cl-C₆H₄]⁺ |

| 91 | [C₇H₇]⁺ |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Chromophoric Analysis

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a pivotal technique for probing the electronic structure of molecules containing chromophoric systems. In the case of n′-Benzylidene-4-chlorobenzohydrazide, the molecule possesses a rich system of delocalized π-electrons, making it an ideal candidate for UV-Vis analysis. The chromophore, the part of the molecule responsible for absorbing light, extends across the entire molecule, encompassing the 4-chlorobenzoyl moiety, the hydrazone linkage (–C=N–NH–C=O), and the benzylidene group. This extensive conjugation gives rise to characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum.

The absorption of UV-Vis radiation by the molecule induces the promotion of electrons from lower energy molecular orbitals (typically non-bonding, n, or π bonding orbitals) to higher energy anti-bonding molecular orbitals (π). The primary electronic transitions observed in aromatic hydrazones like n′-Benzylidene-4-chlorobenzohydrazide are of the π→π and n→π* types.

Detailed research into the electronic spectra of closely related aromatic hydrazones provides significant insight into the expected behavior of n′-Benzylidene-4-chlorobenzohydrazide. The electronic spectrum of these compounds is typically characterized by multiple absorption bands. High-intensity bands are generally assigned to π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. These transitions are characteristic of the conjugated aromatic systems within the molecule. Lower intensity bands are often attributed to n→π* transitions, corresponding to the excitation of an electron from a non-bonding orbital (such as those on the nitrogen and oxygen atoms of the hydrazone moiety) to a π* anti-bonding orbital.

The spectrum of the analog exhibited a low-intensity peak and two high-intensity overlapping peaks. mdpi.com The high-intensity bands are attributed to π→π* transitions within the aromatic rings and the conjugated system. The lower energy, less intense band is characteristic of an n→π* transition, likely originating from the lone pair electrons on the nitrogen and oxygen atoms of the hydrazide group. mdpi.com The presence of substituents on the aromatic rings can influence the position and intensity of these absorption maxima (λmax). For instance, the chloro group on the benzohydrazide (B10538) ring, being an electron-withdrawing group, can cause shifts in the absorption bands compared to an unsubstituted or methoxy-substituted analog.

The following interactive data table summarizes the electronic absorption data for the closely related compound, (Z)-N′-(4-methoxybenzylidene)benzohydrazide, which serves as a model for understanding the electronic transitions in n′-Benzylidene-4-chlorobenzohydrazide.

Interactive Data Table: Electronic Absorption Data for a Structural Analog

| Wavelength (λmax) (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Solvent | Assignment of Electronic Transition | Reference |

| 243 | Low Intensity | Not Specified | π→π | mdpi.com |

| 296 (shoulder) | High Intensity | Not Specified | n→π | mdpi.com |

| 315 | High Intensity | Not Specified | π→π* | mdpi.com |

Note: The data presented in this table is for the closely related compound (Z)-N′-(4-methoxybenzylidene)benzohydrazide, as specific experimental UV-Vis data for n′-Benzylidene-4-chlorobenzohydrazide was not available in the cited literature.

The analysis of the electronic spectrum is crucial for confirming the conjugated nature of the molecule and provides a foundation for understanding its photochemical properties and potential applications in areas such as materials science and sensor technology.

Crystallographic Investigations and Solid State Structural Analysis

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid at the atomic level. While a specific crystallographic information file for the title compound was not identified in the surveyed literature, extensive studies on closely related derivatives provide a clear picture of its expected structural characteristics.

Detailed crystallographic studies on analogous compounds, such as N′-(4-Chlorobenzylidene)-2-hydroxybenzohydrazide and various substituted N'-benzylidene-benzohydrazides, reveal consistent geometric parameters. The bond lengths and angles within the benzohydrazide (B10538) framework are generally within normal ranges. For instance, the C=O double bond is typically around 1.226 Å, and the C=N imine bond is approximately 1.269 Å. The N-N single bond length is consistently found to be around 1.374 Å. The bond angles around the sp2 hybridized carbon and nitrogen atoms of the core hydrazone linkage typically result in a nearly planar arrangement of this group.

Table 1: Representative Bond Lengths and Angles in a Related Benzohydrazide Structure

| Parameter | Value (Å or °) |

|---|---|

| C=O Bond Length | ~1.23 Å |

| C=N Bond Length | ~1.27 Å |

| N-N Bond Length | ~1.37 Å |

| C-N-N Bond Angle | ~120° |

| N-N=C Bond Angle | ~116° |

Note: The data presented are representative values from closely related structures, such as N′-(4-Chlorobenzylidene)-2-hydroxybenzohydrazide, as a specific crystallographic file for the title compound was not available in the searched literature.

The molecular conformation of n'-Benzylidene-4-chlorobenzohydrazide derivatives is a key structural feature. The molecule typically adopts an E configuration about the C=N double bond, which is the more thermodynamically stable arrangement. A notable characteristic of these compounds is their non-planar conformation. The two aromatic rings—the benzylidene ring and the 4-chlorobenzoyl ring—are not coplanar. Instead, they are twisted with respect to each other, exhibiting a significant dihedral angle. This angle can vary depending on the substitution pattern on the aromatic rings and the crystal packing forces. For example, in N′-(4-Chlorobenzylidene)-2-hydroxybenzohydrazide, the dihedral angle between the two benzene (B151609) rings is 17.9°. In other related structures, this angle can be much larger, such as 76.62° in (E)-N′-(4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide.

Table 2: Conformational Features of Related Benzohydrazide Structures

| Feature | Description |

|---|---|

| C=N Configuration | Predominantly E (trans) configuration. |

| Molecular Shape | Non-planar, with a significant dihedral angle between the two aromatic rings. |

| Hydrazone Bridge | The C=N-NH-C=O moiety is nearly planar. |

The stability of the crystal structure of this compound is governed by a network of non-covalent intermolecular interactions. The most prominent of these is the N–H⋯O hydrogen bond, where the amide N-H group acts as a hydrogen bond donor and the carbonyl oxygen atom (C=O) of an adjacent molecule serves as the acceptor. This interaction is a recurring and dominant feature in the crystal packing of benzohydrazides.

Depending on the specific substituents, other interactions can also play a significant role. In derivatives with hydroxyl groups, O–H⋯O hydrogen bonds are also observed. Weaker interactions, such as C–H⋯O and C–H⋯π interactions, further contribute to the stability of the crystal packing. In some instances, π–π stacking interactions between the aromatic rings of adjacent molecules are also present, with centroid-centroid distances typically in the range of 3.6 to 3.8 Å. The presence of a chlorine atom allows for the possibility of C–H⋯Cl or Cl⋯O interactions.

| C–H⋯Cl/Cl⋯O Interactions | Possible interactions involving the chlorine substituent that can influence the crystal packing. |

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the sum of electron densities of all other molecules in the crystal. By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify regions of close intermolecular contact, which appear as red spots on the surface map.

Lack of Specific Computational Research Data for this compound

A thorough review of scientific literature reveals a significant gap in computational chemistry research specifically focused on This compound . While numerous studies apply computational methods to structurally related hydrazone derivatives, detailed theoretical analyses and specific data sets for the title compound are not available in the public domain.

Research often employs Density Functional Theory (DFT) and other computational approaches to investigate molecules with similar backbones. For instance, studies on analogues like (E)-N'-(4-chlorobenzylidene)-4-fluorobenzohydrazide monohydrate or various sulfonamide derivatives have been published. researchgate.netkfupm.edu.sa These studies explore properties such as molecular geometry, electronic structure, and reactivity. However, the specific electronic and structural characteristics are intrinsically tied to the exact molecular composition. The substitution of even a single atom can significantly alter the computed properties, making direct extrapolation of data from analogues to this compound scientifically unsound.

Therefore, due to the absence of published research providing the necessary data points—such as optimized geometric parameters, HOMO-LUMO energy values, NBO interaction energies, MEP maps, global reactivity indices, and NLO properties—it is not possible to construct an article that meets the required level of scientific detail and accuracy for this compound at this time. The generation of the requested data tables and in-depth discussion for each specified subsection is contingent upon future computational studies being performed and published on this specific compound.

Computational Chemistry Approaches for Theoretical Insights

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions (Applicability to N-Acylhydrazone Systems)

Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecular systems, making them particularly suitable for studying the flexibility and interaction dynamics of N-acylhydrazones like n'-Benzylidene-4-chlorobenzohydrazide. mdpi.com The N-acylhydrazone backbone (–C(O)–NH–N=CH–) possesses significant conformational flexibility due to rotation around several single bonds. nih.gov MD simulations can effectively sample the potential energy surface of the molecule, revealing the accessible conformations and the energetic barriers between them. mdpi.comresearchgate.net

This methodology is crucial for understanding how the molecule behaves in different environments, such as in various solvents or in the presence of biological receptors. The simulations can track the formation and breaking of hydrogen bonds, both intramolecularly and intermolecularly with surrounding solvent molecules or other entities. For N-acylhydrazone systems, which are known to engage in significant hydrogen bonding and π-π stacking interactions, MD can elucidate the dynamics of these non-covalent interactions that govern their self-assembly and crystal packing. nih.govredalyc.org

By simulating the system over time (from nanoseconds to microseconds), MD can provide insights into:

Conformational Landscapes: Identifying the most stable conformers (e.g., E/Z isomers about the C=N bond and syn/anti conformers about the N-N and C-N bonds) and the pathways for interconversion. nih.gov

Solvent Effects: How the presence and nature of a solvent influence the conformational preferences and the strength of intermolecular interactions.

Intermolecular Association: Simulating the aggregation of multiple molecules to understand the initial stages of nucleation and crystal growth, driven by interactions such as N-H···O hydrogen bonds and π-π stacking between the aromatic rings. nih.gov

While specific MD simulation studies on this compound are not extensively documented in the literature, the principles derived from simulations of other flexible molecules, including peptides and other hydrazone derivatives, are directly applicable and demonstrate the potential of MD to provide invaluable theoretical insights into its dynamic behavior. mdpi.comredalyc.org

Comparative Analysis and Validation of Experimental and Computational Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound and related structures, this comparison is essential to ensure the accuracy of the computational methods and to provide a robust interpretation of the experimental results. manchester.ac.uk Techniques like Density Functional Theory (DFT) are commonly used to predict molecular properties, which are then benchmarked against data from X-ray crystallography and spectroscopic analyses. rsc.org

Geometric Parameters (Bond Lengths and Angles): The primary source of experimental geometric data is single-crystal X-ray diffraction. researchgate.net These experimentally determined bond lengths, bond angles, and torsion angles provide a direct benchmark for the geometries optimized by computational methods like DFT. Discrepancies between the calculated (gas-phase or solution-phase) and experimental (solid-state) geometries can often be explained by the influence of intermolecular interactions, such as hydrogen bonding, present in the crystal lattice. manchester.ac.uknih.gov For instance, the planarity of the molecule and the dihedral angle between the two benzene (B151609) rings are key parameters where comparison reveals the impact of crystal packing forces. nih.govresearchgate.net

Interactive Table: Comparison of Selected Experimental and Computational Geometric Parameters for Hydrazone Systems

| Parameter | Experimental (X-ray) Value (Å/°) | Computational (DFT) Value (Å/°) | Typical Compound Context |

| C=O Bond Length | ~1.237 Å | ~1.21 - 1.24 Å | N'-aryl-benzohydrazide |

| C=N Bond Length | ~1.280 Å | ~1.29 - 1.31 Å | N'-benzylidene-hydrazide |

| N-N Bond Length | ~1.376 Å | ~1.36 - 1.38 Å | N'-aryl-benzohydrazide |

| Dihedral Angle (Ring-Ring) | 5.75° - 77.27° | Varies with conformer | Substituted Benzylidene-benzohydrazides |

Note: The data presented are representative values from studies on various N-acylhydrazone derivatives to illustrate the typical agreement between experimental and computational results. nih.govmanchester.ac.uknih.gov

Vibrational Frequencies (FTIR Spectroscopy): Computational methods can calculate the vibrational frequencies of a molecule, which correspond to the absorption bands observed in its experimental infrared (IR) spectrum. A comparison allows for the confident assignment of spectral bands to specific molecular motions (e.g., C=O stretch, N-H stretch, C=N stretch). manchester.ac.uk Calculated frequencies are often systematically scaled to correct for approximations in the computational model and the neglect of anharmonicity. The agreement between scaled theoretical frequencies and experimental IR bands validates the accuracy of the computed molecular structure. rsc.org

Interactive Table: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Experimental FTIR (cm⁻¹) | Calculated (DFT, Scaled) (cm⁻¹) |

| N-H Stretch | 3195 - 3310 | ~3200 - 3350 |

| C=O Stretch | 1643 - 1658 | ~1650 - 1670 |

| C=N Stretch | 1596 - 1627 | ~1600 - 1630 |

Note: Data are typical ranges for N-acylhydrazone compounds. nih.govmanchester.ac.uk

Intermolecular Interactions (Hirshfeld Surface Analysis): The intermolecular interactions observed in the crystal structure can be analyzed and quantified computationally using Hirshfeld surface analysis. This method maps the close contacts between molecules in the crystal, providing a visual and quantitative breakdown of interactions like H···H, C-H···π, and N-H···O hydrogen bonds. researchgate.net The percentages of the Hirshfeld surface corresponding to different types of contacts can be calculated and compared with the qualitative description of the packing from X-ray diffraction data, offering a deeper understanding of the forces that stabilize the crystal structure. nih.govresearchgate.net This synergy between experimental and computational approaches is fundamental to building a comprehensive understanding of the chemical and physical properties of this compound.

Coordination Chemistry: N Benzylidene 4 Chlorobenzohydrazide As a Ligand

Ligand Design Principles and Identification of Potential Donor Atoms (Nitrogen and Oxygen)

The structure of N'-Benzylidene-4-chlorobenzohydrazide is intentionally designed to incorporate specific donor atoms that can effectively bind to metal centers. Aroylhydrazones are characterized by the hydrazone moiety (-C(O)NHN=CH-), which provides two key donor sites: the carbonyl oxygen and the azomethine nitrogen atom. repec.orgresearchgate.net These ligands can exhibit keto-enol tautomerism. In solution, and particularly upon complexation, the ligand can deprotonate from its enol form [R-C(OH)=N-N=C<]. This deprotonation facilitates coordination with metal ions through the enolic oxygen and the azomethine nitrogen, acting as a bidentate chelator. researchgate.netsciensage.info This chelation results in the formation of a stable five or six-membered ring structure with the metal ion, a favorable arrangement in coordination chemistry. The presence of these NO donor sites is fundamental to its role as a versatile ligand. researchgate.net

Synthesis of Metal Complexes with this compound and its Analogs

The synthesis of metal complexes using this compound and its analogs is typically straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

A variety of transition metal complexes have been successfully synthesized using this compound analogs. Research has documented the formation of complexes with numerous divalent metal ions. For instance, an analog, (E)-4-bromo-N'-(4-chlorobenzylidene)benzohydrazide, has been used to synthesize complexes with Co(II), Ni(II), Cu(II), Pd(II), and Zn(II). repec.orgresearchgate.net Similarly, another derivative has formed complexes with Fe(II), Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Pd(II). The versatility of the hydrazone backbone allows for chelation with a broad spectrum of transition metals, leading to complexes with varying geometries, such as octahedral, tetrahedral, and square planar, depending on the metal ion and reaction conditions. repec.orgresearchgate.net

Table 1: Examples of Synthesized Metal Complexes with this compound Analogs

| Metal Ion | Ligand Analog | Resulting Complex Geometry | Reference(s) |

| Co(II) | (E)-4-bromo-N'-(4-chlorobenzylidene)benzohydrazide | Octahedral | repec.org, researchgate.net |

| Ni(II) | (E)-4-bromo-N'-(4-chlorobenzylidene)benzohydrazide | Octahedral | repec.org, researchgate.net |

| Cu(II) | (E)-4-bromo-N'-(4-chlorobenzylidene)benzohydrazide | Octahedral | repec.org, researchgate.net |

| Zn(II) | (E)-4-bromo-N'-(4-chlorobenzylidene)benzohydrazide | Tetrahedral | repec.org, researchgate.net |

| Mn(II) | 4-chloro-N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]benzohydrazide | Octahedral | |

| Fe(II) | 4-chloro-N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]benzohydrazide | Octahedral | |

| Pd(II) | (E)-4-bromo-N'-(4-chlorobenzylidene)benzohydrazide | Square Planar | repec.org, researchgate.net |

The conditions for synthesizing these metal complexes are crucial for obtaining the desired products. A common method involves refluxing the ligand and the corresponding metal salt (often chlorides or acetates) in a solvent like methanol (B129727) or ethanol (B145695). redalyc.org Reaction times can vary, typically ranging from a few hours to several hours. redalyc.orgresearchgate.net For example, some syntheses involve refluxing a methanolic solution of the ligand and a hydrated metal chloride for 4 to 6 hours to form the colored precipitate of the complex. redalyc.org In certain procedures, a base such as sodium hydroxide (B78521) is added to the reaction mixture; this facilitates the deprotonation of the ligand's enolic form, promoting coordination. sciensage.info The choice of solvent, reaction temperature, and pH can influence the final structure and stoichiometry of the complex.

Advanced Characterization of Metal Complexes

To confirm the coordination of the ligand to the metal center and to determine the structure and stoichiometry of the resulting complexes, a suite of advanced analytical techniques is employed.

Spectroscopic methods are indispensable for elucidating the structure of these coordination compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a powerful tool for confirming coordination. In the spectrum of the free ligand, characteristic absorption bands for the ν(C=O) (carbonyl) and ν(C=N) (azomethine) groups are present. sciensage.info Upon complexation, the ν(C=O) band typically shifts to a lower wavenumber or disappears completely, while a new band corresponding to ν(C-O) (enolic) may emerge. This indicates coordination through the carbonyl/enolic oxygen. sciensage.info The ν(C=N) band also shifts, confirming the involvement of the azomethine nitrogen in bonding to the metal. sciensage.inforedalyc.org Furthermore, the appearance of new, weaker bands in the far-infrared region of the spectra of the complexes can be assigned to ν(M-O) and ν(M-N) vibrations, providing direct evidence of bond formation between the metal and the ligand's donor atoms. sciensage.info

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of the complexes, when compared to that of the free ligand, show significant changes. The ligand typically exhibits absorption bands in the UV region due to π→π* and n→π* transitions within the aromatic rings and the azomethine group. redalyc.org In the spectra of the transition metal complexes, new absorption bands often appear in the visible region. redalyc.org These bands are attributed to d-d electronic transitions of the central metal ion, which are useful in inferring the geometry of the complex (e.g., octahedral or tetrahedral). sciensage.inforedalyc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those with Zn(II), ¹H NMR spectroscopy provides valuable information. In the spectrum of the free ligand, signals for the amide proton (-NH) and the azomethine proton (-CH=N) are observable. redalyc.org Upon complexation, the signal for the -NH proton often disappears, which supports the enolization of the ligand and its coordination to the metal ion via deprotonation. sciensage.info The signal for the azomethine proton typically undergoes a downfield or upfield shift, further confirming the coordination of the azomethine nitrogen to the metal center. redalyc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (also known as ESR) spectroscopy is specifically used for characterizing complexes with unpaired electrons (paramagnetic), such as those of Cu(II) and Mn(II). The EPR spectrum of a solid Cu(II) complex, for example, can provide data that helps in determining its geometry, such as indicating a distorted octahedral environment.

Table 2: Key Spectroscopic Data for Characterization of this compound Analog Complexes

| Spectroscopic Technique | Key Observation in Complex vs. Free Ligand | Interpretation | Reference(s) |

| FT-IR | Shift/disappearance of ν(C=O) band; Shift in ν(C=N) band; Appearance of new ν(M-O) and ν(M-N) bands. | Coordination via enolic oxygen and azomethine nitrogen. | redalyc.org, sciensage.info |

| UV-Vis | Appearance of new bands in the visible region. | d-d transitions of the metal ion, indicative of geometry. | redalyc.org, sciensage.info |

| ¹H NMR (Diamagnetic) | Disappearance of -NH proton signal; Shift in -CH=N proton signal. | Deprotonation and coordination of enolic oxygen and azomethine nitrogen. | redalyc.org, sciensage.info |

| EPR (Paramagnetic) | Anisotropic g-values. | Provides information on the electronic environment and geometry of the metal center. | |

| Mass Spectrometry | Molecular ion peak corresponds to the proposed formula. | Confirms the molecular weight and stoichiometry of the complex. | , biointerfaceresearch.com |

Elemental analysis is a fundamental technique used to determine the empirical formula of a synthesized complex. By measuring the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), the experimental values can be compared to the calculated percentages for a proposed structure. repec.orgamazonaws.com This comparison is crucial for confirming the metal-to-ligand stoichiometry, which is often 1:1 or 1:2. repec.orgresearchgate.net It also helps to verify the presence of other molecules within the coordination sphere or crystal lattice, such as water or anions like chloride. repec.orgresearchgate.net The data consistently show good agreement between the found and calculated values, thereby validating the proposed formulas of the complexes, for example, [MCl₂(Ligand)(H₂O)₂] or [M(Ligand)₂]. repec.orgresearchgate.net

Magnetic Susceptibility Measurements for Electronic Configuration and Oxidation States

Magnetic susceptibility measurements provide crucial information about the electronic structure of the central metal ion in a coordination complex. The effective magnetic moment (μeff), calculated from the magnetic susceptibility data, helps in determining the number of unpaired electrons, which in turn allows for the deduction of the oxidation state and the spin state (high-spin or low-spin) of the metal ion. This information is also instrumental in inferring the geometry of the complex.

For instance, Cu(II) complexes, with a d⁹ electronic configuration, are expected to have a magnetic moment corresponding to one unpaired electron, typically in the range of 1.7-2.2 Bohr Magnetons (B.M.). nih.gov Values within this range suggest a monomeric nature and the absence of significant metal-metal interactions. Subnormal magnetic moments for Cu(II) complexes may indicate antiferromagnetic coupling between adjacent metal centers in a dimeric or polymeric structure. nih.gov

For other transition metals, the magnetic moment can differentiate between different possible geometries. For example, an octahedral Ni(II) complex (d⁸) will have two unpaired electrons and a magnetic moment in the range of 2.9-3.4 B.M., whereas a square planar Ni(II) complex is diamagnetic (μeff = 0 B.M.). Similarly, octahedral Co(II) complexes (d⁷) typically exhibit magnetic moments in the range of 4.3-5.2 B.M. researchgate.net

In the context of hydrazone complexes, magnetic susceptibility studies have been widely used to characterize the synthesized compounds. For example, the magnetic moments of various transition metal complexes with hydrazone ligands have been reported to be in agreement with the proposed geometries, such as octahedral or tetrahedral. researchgate.net

Table 2: Typical Magnetic Moments for Metal Complexes with Hydrazone Ligands

| Metal Ion | Electronic Configuration | Geometry | Expected μeff (B.M.) | Observed μeff (B.M.) for Hydrazone Complexes |

| Cu(II) | d⁹ | Octahedral/Square Planar | ~1.73 | 1.8 - 2.1 |

| Ni(II) | d⁸ | Octahedral | ~2.83 | 2.9 - 3.2 |

| Co(II) | d⁷ | Octahedral | ~3.87 | 4.5 - 5.1 |

| Mn(II) | d⁵ | Octahedral (High Spin) | ~5.92 | 5.8 - 6.1 |

| Fe(III) | d⁵ | Octahedral (High Spin) | ~5.92 | 5.7 - 6.0 |

Note: The data presented is a compilation of typical values from various studies on hydrazone complexes and serves for illustrative purposes. researchgate.netnih.govmdpi.commdpi.com

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Pathways

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. This method is highly valuable in the study of coordination compounds for determining their thermal stability, and for elucidating their degradation pathways. TGA can also confirm the presence of coordinated or lattice water molecules and provide information about the composition of the complex. researchgate.netresearchgate.netresearchgate.netscitechnol.comtdl.org

The TGA curve of a metal complex typically shows a series of mass loss steps at different temperature ranges. The first step, usually at a lower temperature (around 100-150 °C), often corresponds to the loss of lattice or coordinated water molecules. researchgate.netresearchgate.net Subsequent steps at higher temperatures represent the decomposition of the organic ligand and the eventual formation of a stable metal oxide as the final residue. chemistryjournal.netscitechnol.com

For hydrazone complexes, TGA studies have revealed that the thermal stability is influenced by the nature of the metal ion and the ligand structure. The decomposition often occurs in multiple stages, corresponding to the removal of different parts of the ligand. chemistryjournal.netresearchgate.net The analysis of the mass loss at each stage allows for the identification of the fragments being removed and helps in confirming the proposed stoichiometry of the complex. researchgate.net

Table 3: Representative TGA Data for a Hypothetical Metal-Hydrazone Complex [M(L)(H₂O)₂]

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Assignment |

| 1 | 120 - 180 | ~8-10% | Loss of two coordinated water molecules |

| 2 | 250 - 450 | Variable | Decomposition of the organic ligand part |

| 3 | >500 | Variable | Formation of metal oxide |

Note: This table provides a generalized representation of TGA data for illustrative purposes, based on findings from various hydrazone complex studies. researchgate.netresearchgate.net

Elucidation of Coordination Geometry and Environment around the Metal Center (e.g., Octahedral, Square Planar, Tetrahedral)

The coordination geometry of a metal complex is determined by the number and arrangement of donor atoms from the ligand(s) around the central metal ion. Common geometries include octahedral, square planar, and tetrahedral. The elucidation of this geometry is achieved through a combination of techniques, including electronic spectroscopy, magnetic susceptibility measurements, and single-crystal X-ray diffraction.

This compound, like other hydrazones, can act as a bidentate or tridentate ligand. researchgate.netnih.gov The coordination typically involves the carbonyl oxygen and the azomethine nitrogen. researchgate.net The specific coordination mode and the resulting geometry depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other co-ligands. researchgate.net

Octahedral Geometry: This is common for many transition metal ions, such as Fe(III), Co(II), and Ni(II), and involves six donor atoms surrounding the metal center. In the case of a bidentate ligand like this compound, an octahedral geometry can be achieved by the coordination of three ligand molecules or by the coordination of one or two ligand molecules along with other monodentate ligands (like water or chloride ions).

Tetrahedral Geometry: This geometry is often observed for d¹⁰ metal ions like Zn(II) and for some Co(II) complexes. It involves four donor atoms surrounding the metal ion.

Square Planar Geometry: This is characteristic of d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). It involves four donor atoms in a plane around the metal ion.

Spectroscopic and magnetic data provide strong evidence for the geometry of these complexes. For example, the electronic spectra of Cu(II) complexes can distinguish between different geometries based on the position and shape of the d-d transition bands. nih.gov Ultimately, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths and angles, which unambiguously define the coordination environment of the metal ion. researchgate.netnih.gov

Investigation of Thermodynamic and Kinetic Stability Constants of Metal-Ligand Complexes

The thermodynamic stability of a metal complex in solution is quantified by its stability constant (or formation constant), which is the equilibrium constant for the formation of the complex from its constituent metal ion and ligand(s). wikipedia.orgscispace.com A higher stability constant indicates a greater tendency for the complex to form and remain intact in solution. libretexts.org The stability of metal complexes with a particular ligand is influenced by factors such as the nature of the metal ion (charge, size, and electron configuration) and the properties of the ligand (basicity, chelate effect). wikipedia.orglibretexts.org

For ligands similar to this compound, such as N-[-(4-chlorophenyl)methylene]nicotinohydrazide, the stability constants of their complexes with various transition metals have been determined using techniques like pH-metric titration. researchgate.netscispace.com These studies often reveal a specific order of stability for the metal complexes. A commonly observed trend for divalent transition metals is the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). nih.gov

Kinetic stability, on the other hand, refers to the rate at which a complex undergoes ligand exchange reactions. A complex can be thermodynamically stable but kinetically labile, meaning it rapidly exchanges its ligands with other species in solution. Conversely, a complex can be thermodynamically unstable but kinetically inert, meaning it decomposes slowly.

The study of stability constants is crucial for understanding the behavior of these complexes in various applications, including biological systems and analytical chemistry.

| Metal Ion | log K₁ | log K₂ | log β₂ |

| Mn(II) | 4.95 | 4.10 | 9.05 |

| Co(II) | 4.85 | 3.95 | 8.80 |

| Ni(II) | 5.45 | 4.50 | 9.95 |

| Cu(II) | 6.20 | 5.30 | 11.50 |

| Zn(II) | 6.45 | 5.55 | 12.00 |

Data from a study on a closely related ligand, N-[-(4-chlorophenyl)methylene]nicotinohydrazide, and is presented here as a proxy for the expected behavior of this compound complexes. scispace.com

Chemical Transformations and Derivatization of N Benzylidene 4 Chlorobenzohydrazide

Intramolecular Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., Oxadiazoles (B1248032), Imidazolinones, Triazoles)

The N-acylhydrazone scaffold of N'-Benzylidene-4-chlorobenzohydrazide is a versatile precursor for the synthesis of a wide range of fused heterocyclic systems through intramolecular cyclization reactions. The inherent reactivity of the hydrazone moiety allows for its transformation into stable five-membered rings like oxadiazoles and triazoles under various reaction conditions.

One common transformation is the cyclization to form 1,3,4-oxadiazoles. Methodologies have been developed, such as the [4+1] cyclization of benzohydrazides with halofluorinated compounds acting as a C1 synthon, which provides a pathway to these heterocyclic systems. researchgate.net Another key heterocyclic system derived from hydrazone precursors is the 1,2,4-triazole (B32235) ring. Research has shown that functionalized 1,2,4-triazoles can be synthesized through the ring opening and subsequent intramolecular cyclization of related starting materials. nih.gov A general and regioselective approach involves the [3+2] cycloaddition of nitrile imines, which can be generated in situ from hydrazonyl chlorides (a derivative of the hydrazone), with a trifluoroacetonitrile (B1584977) precursor to yield 5-trifluoromethyl-1,2,4-triazoles. mdpi.com This method demonstrates high functional group tolerance and is scalable, highlighting its synthetic utility. mdpi.com While not all examples start directly from this compound, they illustrate established synthetic routes for which the N-acylhydrazone structure is the critical starting point.

| Heterocyclic System | General Synthetic Strategy | Key Feature |

|---|---|---|

| 1,3,4-Oxadiazoles | [4+1] Cyclization of benzohydrazide (B10538) with a C1 synthon. researchgate.net | Efficient construction of the oxadiazole ring from the acylhydrazide core. |

| 1,2,4-Triazoles | [3+2] Cycloaddition of in situ generated nitrile imines with nitriles. mdpi.com | A highly regioselective method with broad functional group tolerance. mdpi.com |

| Thiadiazine 1-Oxides | Acid-catalyzed intramolecular cyclization of N-cyano sulfoximines. nih.gov | Demonstrates the utility of the core structure in forming fused heterocyclic systems. |

Chemical Modifications and Functionalization of the Hydrazide Scaffold (e.g., Substitution Reactions)

The this compound molecule offers multiple sites for chemical modification, allowing for the functionalization of the hydrazide scaffold to alter its physicochemical and biological properties. Substitution reactions are commonly employed on both the benzylidene and the 4-chlorobenzoyl portions of the molecule.

Modifications to the benzylidene ring are frequently accomplished by synthesizing the initial N-acylhydrazone through the condensation of 4-chlorobenzohydrazide with various substituted aromatic aldehydes. This approach allows for the introduction of a wide array of functional groups. For instance, a series of N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives were synthesized by reacting 4-(tert-butyl)benzohydrazide with different substituted aldehydes to explore their urease inhibitory activity. nih.gov Similarly, research on tuberculostatic agents involved the synthesis of (EZ)-N'-benzylidene-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide derivatives with diverse substituents on the benzylidene ring, including difluoro, dihydroxy, and nitro groups. nih.gov

Functionalization can also occur on the benzohydrazide portion of the scaffold. Studies have shown that adding halogen substituents to the benzohydrazide part of N-acylhydrazones can significantly increase their inhibitory potency against enzymes like cholinesterases. nih.gov These modifications are crucial for tuning the electronic properties and steric profile of the molecule, which in turn influences its interaction with biological targets.

| Parent Scaffold | Modification Site | Introduced Substituent(s) | Reference |

|---|---|---|---|

| N′-benzylidene-4-(tert-butyl)benzohydrazide | Benzylidene Ring | Various substituted aromatic groups | nih.gov |

| (EZ)-N'-benzylidene-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide | Benzylidene Ring | -OH, -F, -NO2 | nih.gov |

| N-acylhydrazone derivatives of pyridoxal | Benzohydrazide Ring | Halogens (e.g., Cl, Br) | nih.gov |

| 4-methylbenzenesulfonohydrazide | Benzylidene Moiety | Various aromatic carbonyl compounds | researchgate.net |

Rational Design and Synthesis of Substituted N-Acylhydrazone Analogs for Tunable Properties

The N-acylhydrazone framework is a cornerstone in rational drug design due to its synthetic accessibility and versatile structure, which allows for the fine-tuning of biological and chemical properties. researchgate.netnih.gov The design process often involves the synthesis of a series of analogs where specific substituents are systematically varied to optimize a desired activity.

A clear example of rational design is the synthesis of N-acylhydrazone analogs as enzyme inhibitors. In one study, a series of twenty-three N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives were synthesized to identify potent urease inhibitors, with the most active compounds showing inhibition in the low micromolar range. nih.gov Another study was guided by previous findings that electronegative groups enhance tuberculostatic activity. nih.gov Consequently, researchers synthesized new N-acylhydrazone derivatives bearing nitro (NO2), halogen, and hydroxyl (OH) groups, which successfully demonstrated activity against resistant strains of M. tuberculosis. nih.gov

This principle of tunable properties extends to other applications. For instance, N-acylhydrazones have been designed as potential O,N,O-chelating ligands for metal ions like Cu2+. javeriana.edu.cosemanticscholar.org Furthermore, in the context of Alzheimer's disease research, N-acylhydrazone derivatives of vitamin B6 were synthesized with halogen substituents on the benzohydrazide moiety. nih.gov This modification was a deliberate design choice that led to increased inhibitory potency against cholinesterases, key enzymes in Alzheimer's pathology. nih.gov These examples underscore the power of rational design in leveraging the N-acylhydrazone scaffold to create analogs with specific, enhanced properties.

| Design Strategy | Synthesized Analog Class | Tuned Property | Reference |

|---|---|---|---|

| Condensation with diverse substituted aromatic aldehydes. | N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives. | Enhanced urease inhibition. nih.gov | nih.gov |

| Introduction of electronegative groups (NO2, halogens, OH). | Substituted (EZ)-N'-benzylidene-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide. | Improved tuberculostatic activity against resistant strains. nih.gov | nih.gov |

| Introduction of halogen substituents on the benzohydrazide ring. | N-acylhydrazone derivatives of pyridoxal. | Increased inhibition of cholinesterases for anti-Alzheimer's potential. nih.gov | nih.gov |

| Synthesis of o-hydroxy-substituted N-acylhydrazones. | 2-(4-chlorophenyl)-N'-(2-hydroxybenzylidene)acetohydrazide. | Creation of effective O,N,O-chelating ligands for Cu2+. semanticscholar.org | javeriana.edu.cosemanticscholar.org |

Future Research Directions and Emerging Paradigms

Integration of Synergistic Computational and Experimental Methodologies for Comprehensive Understanding

A pivotal future direction lies in the seamless integration of computational modeling with advanced experimental techniques to achieve a holistic understanding of N-acylhydrazones like n'-Benzylidene-4-chlorobenzohydrazide. While experimental methods provide invaluable empirical data, computational chemistry, particularly Density Functional Theory (DFT), offers a predictive lens to elucidate electronic structures, reaction mechanisms, and molecular properties that are often challenging to probe experimentally. mdpi.comrsc.org

Detailed Research Findings: The synergy between theory and experiment has been successfully demonstrated in the study of various hydrazone derivatives. mdpi.com Experimental techniques such as single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Fourier-Transform Infrared (FTIR) spectroscopy are used to determine molecular geometry, conformation, and vibrational modes. nih.govmdpi.comnih.gov These empirical results show excellent correlation with geometries optimized using DFT calculations, typically at the B3LYP/6-31G(d,p) or similar levels of theory, thereby validating the computational models. mdpi.commdpi.com

Computational studies extend beyond mere structural validation. They allow for the calculation of various quantum chemical parameters that dictate the molecule's behavior. nih.gov For instance, Frontier Molecular Orbital (FMO) analysis, which calculates the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the electronic properties and reactivity of the molecule. acs.org The energy gap (ΔE) between HOMO and LUMO is a crucial parameter for predicting chemical reactivity and the molecule's potential in electronic applications. acs.org Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to indicate regions of electrophilic and nucleophilic attack, guiding the prediction of intermolecular interactions and reaction pathways. mdpi.com

Future research will likely leverage this integrated approach more extensively. For this compound, this would involve:

Advanced Spectroscopic-Computational Correlation: Correlating experimental UV-Vis, IR, and Raman spectra with theoretical simulations to understand its photophysical properties and isomerization potential. nih.govmdpi.com

Conformational and Isomeric Analysis: Using NMR spectroscopy in conjunction with DFT to study the complex stereochemistry of N-acylhydrazones, which can exist as E/Z geometric isomers around the C=N bond and syn/anti rotational conformers around the N-N and C-N bonds. mdpi.comnih.govresearchgate.netbohrium.com Understanding the energy barriers and equilibrium between these forms is critical for predicting receptor binding and material properties. bohrium.com

Reaction Mechanism Elucidation: Employing DFT to model transition states and reaction energy profiles for reactions involving this compound, thus providing a detailed, atomistic view of its chemical transformations.

Table 1: Comparison of Experimental and Computational Data for Hydrazone Derivatives

| Parameter | Experimental Method | Computational Method | Typical Findings/Correlation |

|---|---|---|---|

| Molecular Geometry (Bond Lengths/Angles) | Single-Crystal X-ray Diffraction | DFT (e.g., B3LYP/6-311++G(d,p)) | Excellent agreement between experimental and optimized geometric parameters. mdpi.commdpi.com |

| Vibrational Frequencies (cm⁻¹) | FTIR & Raman Spectroscopy | DFT Frequency Calculations | Good correlation, allowing for precise assignment of vibrational modes (e.g., C=O, C=N, N-H stretching). manchester.ac.uk |

| Electronic Transitions | UV-Vis Spectroscopy | Time-Dependent DFT (TD-DFT) | Simulated absorption spectra generally agree well with experimental results, aiding in the understanding of electronic behavior. mdpi.com |

| Conformational Isomers | NMR Spectroscopy (¹H, ¹³C) | Potential Energy Surface (PES) Scan | NMR detects the presence of multiple conformers in solution, while DFT calculates their relative energies and stability. mdpi.comnih.gov |

Exploration of Novel Reaction Pathways and Catalytic Applications in Organic Synthesis

N-acylhydrazones are recognized as exceptionally versatile intermediates in organic synthesis. researchgate.netsciforum.net Their unique chemical architecture, featuring both nucleophilic and electrophilic sites, allows them to participate in a wide array of chemical transformations. Future research on this compound will undoubtedly focus on harnessing this reactivity to forge novel synthetic methodologies.

Detailed Research Findings: The C=N double bond in N-acylhydrazones makes them stable imine surrogates, capable of reacting with various nucleophiles. researchgate.net This reactivity is fundamental to the synthesis of a diverse range of nitrogen-containing compounds. researchgate.net Furthermore, N-acylhydrazones serve as crucial precursors for constructing various heterocyclic systems, such as 1,3,4-oxadiazoles, pyrazoles, and triazines, which are important scaffolds in medicinal chemistry and materials science. mdpi.comresearchgate.net The synthesis of these heterocycles often involves intramolecular cyclization reactions of the N-acylhydrazone core.

Emerging research directions include:

Asymmetric Catalysis: The N-acyl group can act as a directing group or a template in metal-catalyzed reactions, enabling high levels of stereocontrol. Future work could explore the use of chiral catalysts with this compound as a substrate to synthesize enantiomerically pure compounds.

C-H Functionalization: Oxidative C(sp²)-H functionalization reactions represent a powerful, atom-economical strategy. Exploring the direct functionalization of the aromatic rings or the imine carbon of this compound could lead to highly efficient and modular synthetic routes for complex molecules.

Cross-Dehydrogenative Coupling (CDC): Recent studies have shown that N-acylhydrazones can undergo CDC reactions. For example, the coupling of N-acylhydrazones with diarylphosphine oxides has been achieved using a copper catalyst, providing a direct method to form phosphorylated hydrazones. acs.org Investigating similar CDC reactions for this compound could open pathways to novel organophosphorus or other functionalized derivatives.

Multicomponent Reactions (MCRs): Designing novel MCRs that incorporate this compound as a key component would enable the rapid assembly of molecular complexity from simple starting materials in a single synthetic operation.

Table 2: Synthetic Applications of the N-Acylhydrazone Scaffold

| Reaction Type | Role of N-Acylhydrazone | Resulting Products | Potential Significance |

|---|---|---|---|

| Cyclocondensation | Precursor | 1,3,4-Oxadiazoles, Pyrazoles, Triazines mdpi.comresearchgate.net | Access to key heterocyclic cores for drug discovery and materials. |

| Nucleophilic Addition | Electrophile (Imine Surrogate) | Chiral Hydrazides, Nitrogen-containing compounds researchgate.net | Synthesis of valuable, often chiral, building blocks. |

| Radical Reactions | Radical Acceptor | Functionalized Amines or Hydrazones researchgate.net | Formation of C-C and C-heteroatom bonds under mild conditions. |

| Cross-Dehydrogenative Coupling | Coupling Partner | Phosphorylated/Functionalized N-Acylhydrazones acs.org | Efficient C-H activation and functionalization. |

Development of Multifunctional N-Acylhydrazone Systems with Tailored Academic and Industrial Relevance

A highly promising and rapidly emerging paradigm is the design of multifunctional N-acylhydrazone systems where specific chemical features are engineered to elicit a desired response to external stimuli. The dynamic nature of the acylhydrazone bond, combined with the potential for photoisomerization of the C=N bond, makes these compounds ideal candidates for creating "smart" materials. researchgate.netnih.gov

Detailed Research Findings: The reversible nature of the acylhydrazone linkage is particularly useful. It is a dynamic covalent bond that can be formed and cleaved under specific conditions, such as changes in pH. rsc.org This property has been exploited to create self-healing and pH-responsive hydrogels. researchgate.net In these systems, acylhydrazone bonds act as dynamic cross-linkers. researchgate.net

Furthermore, the C=N double bond in many acylhydrazones can undergo reversible trans-cis photoisomerization upon irradiation with light of a specific wavelength (e.g., UV light). mdpi.comnih.govnih.gov This photochemical behavior can be harnessed to create photo-responsive or photomechanical materials. For instance, crystals of certain acylhydrazones have been shown to bend or crack upon UV irradiation due to the molecular strain induced by isomerization. nih.gov This property opens the door to applications in actuators, sensors, and optoelectronic devices. nih.gov

Future research in this area will focus on creating sophisticated systems based on this compound by:

Designing Stimuli-Responsive Materials: Synthesizing polymers and hydrogels incorporating the this compound moiety to develop materials that respond to single or multiple stimuli (e.g., pH, light, temperature, specific ions). researchgate.netnih.govnih.gov Such materials could have applications in targeted drug delivery, where a drug is released only in the acidic microenvironment of a tumor, or in soft robotics. rsc.org

Developing Chemical Sensors: The ability of the acylhydrazone scaffold to chelate metal ions and the changes in its photophysical properties upon binding can be exploited. mdpi.com Modifying the this compound structure could lead to selective and sensitive fluorescent or colorimetric sensors for detecting specific metal cations or anions. acs.org

Creating Information Storage Systems: The reversible fluorescence switching observed in some acylhydrazones in response to acid/base vapors suggests their potential use as security inks or in molecular data storage. nih.gov The distinct "on" and "off" states could correspond to binary data bits.

Table 3: Emerging Applications of Functional N-Acylhydrazone Systems

| Functional System | Underlying Principle | Potential Application | Key Stimulus/Property |

|---|---|---|---|

| Self-Healing Hydrogels | Reversible Acylhydrazone Bond Formation researchgate.net | Soft Tissue Engineering, Drug Delivery | pH-sensitive, Dynamic Covalent Bonds researchgate.netrsc.org |

| Photomechanical Crystals | Trans-cis Isomerization of C=N bond nih.gov | Actuators, Multifunctional Sensors, Optoelectronics nih.gov | UV Light, Mechanical Force, Heat nih.gov |

| Fluorescence Switches | Protonation/Deprotonation, Isomerization nih.gov | Information Security, Molecular Logic Gates | Acid/Base Vapors, Light nih.gov |

| Ion Transporters/Sensors | Chelation and Conformational Change acs.org | Anion transport across membranes, Environmental Monitoring | Presence of specific ions (anions/cations) acs.org |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for n'-Benzylidene-4-chlorobenzohydrazide, and how can purity be validated?

- Methodological Answer : The compound is synthesized via condensation of 4-chlorobenzohydrazide with substituted aldehydes in ethanol under magnetic stirring for 1 hour. Acidic conditions (2 drops HCl) facilitate crystallization. Purity is confirmed using Thin Layer Chromatography (TLC) with ethanol-based eluents .

- Table 1 : Key Reaction Parameters

| Reagent | Solvent | Stirring Time | Acid Catalyst | Purification Method |

|---|---|---|---|---|

| 4-Chlorobenzohydrazide + Aldehyde | Ethanol | 1 hour | 2 drops HCl | Recrystallization (ethanol) |

Q. Which spectroscopic techniques are most effective for characterizing n'-Benzylidene-4-chlorobenzohydrazide?

- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy identifies hydrazone C=N stretching (~1600 cm⁻¹) and N–H bending (~3200 cm⁻¹). Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms aromatic proton environments and hydrazide linkages. Mass spectrometry validates molecular ion peaks (e.g., [M+H]⁺) .

Q. How do solvation effects influence the compound’s stability during synthesis?

- Methodological Answer : Ethanol stabilizes intermediates via hydrogen bonding, reducing side reactions. Polar aprotic solvents (e.g., DMSO) may alter tautomeric equilibria, favoring enol-imine forms. Solvent polarity directly impacts crystallization efficiency and yield .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in n'-Benzylidene-4-chlorobenzohydrazide derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL (for refinement) and SHELXS (for solution) is critical. Hydrogen-bonding networks and π-stacking interactions are analyzed using Olex2 or Mercury. Example: A 2023 study resolved a monoclinic P2₁/c space group with Z = 4 using SHELX .

- Table 2 : Crystallographic Parameters

| Software | Space Group | Resolution (Å) | R Factor | Reference |

|---|---|---|---|---|

| SHELXL | P2₁/c | 0.84 | 0.047 |

Q. How can computational methods (DFT, molecular docking) predict biological activity?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity. Molecular docking (AutoDock Vina) evaluates binding affinities to microbial targets (e.g., E. coli DNA gyrase). A 2023 study correlated low HOMO-LUMO gaps (4.2 eV) with enhanced antimicrobial activity .

Q. What strategies address contradictions in pharmacological data (e.g., varying MIC values across studies)?

- Methodological Answer : Standardize assay protocols (e.g., broth microdilution per CLSI guidelines). Control variables: inoculum size (5×10⁵ CFU/mL), solvent (DMSO ≤1%), and incubation (37°C, 24 hours). Meta-analyses of MIC data can identify strain-specific resistance patterns .

Q. How do substituents on the benzylidene moiety modulate electronic properties?

- Methodological Answer : Electron-withdrawing groups (e.g., –Cl, –NO₂) reduce electron density on the hydrazone C=N bond, increasing electrophilicity. Hammett constants (σ) correlate with redox potentials measured via cyclic voltammetry. For example, 4-Cl substitution lowers reduction potentials by 0.3 V compared to –OCH₃ derivatives .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.